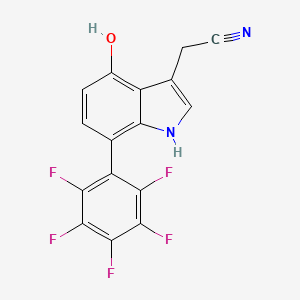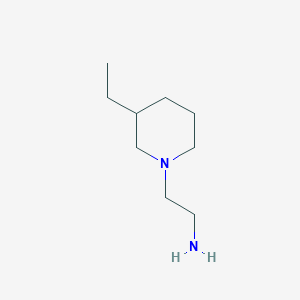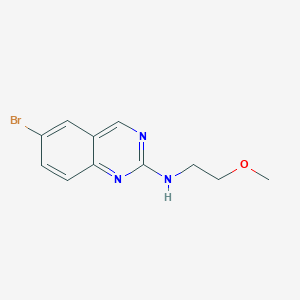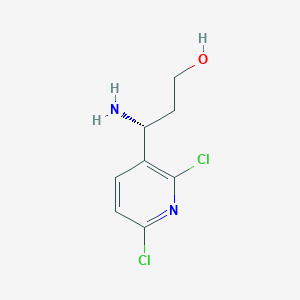
(3R)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL is a chemical compound characterized by the presence of an amino group, a pyridyl ring substituted with two chlorine atoms, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloropyridine and a suitable amino alcohol precursor.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Reaction Steps: The process may include steps like nucleophilic substitution, reduction, and purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amino group to a different functional group.
Substitution: The chlorine atoms on the pyridyl ring can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could result in a variety of substituted pyridyl derivatives.
Aplicaciones Científicas De Investigación
(3R)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (3R)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- (3R)-3-Amino-3-(2,4-dichloro(3-pyridyl))propan-1-OL
- (3R)-3-Amino-3-(2,6-dichloro(4-pyridyl))propan-1-OL
- (3R)-3-Amino-3-(2,6-dichloro(5-pyridyl))propan-1-OL
Uniqueness
(3R)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL is unique due to the specific positioning of the chlorine atoms on the pyridyl ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and can result in different biological or chemical activities.
Propiedades
Fórmula molecular |
C8H10Cl2N2O |
|---|---|
Peso molecular |
221.08 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(2,6-dichloropyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H10Cl2N2O/c9-7-2-1-5(8(10)12-7)6(11)3-4-13/h1-2,6,13H,3-4,11H2/t6-/m1/s1 |
Clave InChI |
LHJCRNANLPBZLM-ZCFIWIBFSA-N |
SMILES isomérico |
C1=CC(=NC(=C1[C@@H](CCO)N)Cl)Cl |
SMILES canónico |
C1=CC(=NC(=C1C(CCO)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


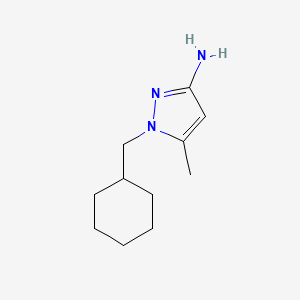
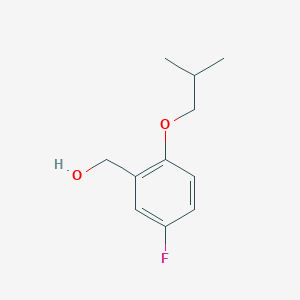
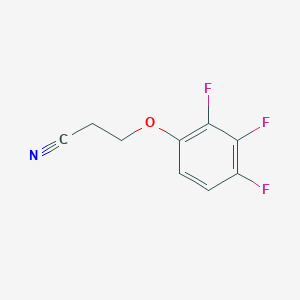

amine](/img/structure/B13081599.png)
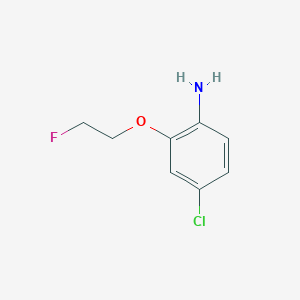

![2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B13081611.png)
![3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081613.png)

